For example, a common strategy for pyrazole synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. [, , ] In the context of the target molecule, this could involve reacting a suitably substituted hydrazine with a 1,3-dicarbonyl compound bearing a 3-(trifluoromethyl)phenyl substituent, followed by transformations to introduce the benzenecarboxylic acid moiety.
3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in pharmaceutical research.
This compound is classified under pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the trifluoromethyl group significantly influences its chemical behavior and biological efficacy. Research articles have demonstrated its synthesis and evaluation against various bacterial strains, indicating its potential as a therapeutic agent .
The synthesis of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid typically involves several steps:
The synthesis has been reported to yield products with good purity and high yields, often exceeding 70% in various studies .
The molecular formula of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid is , with a molecular weight of approximately 365.31 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
The chemical reactivity of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid includes:
These reactions are crucial for modifying the compound to enhance its biological activity or solubility.
The mechanism of action for 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid primarily involves inhibition of bacterial growth. Studies indicate that it acts on Gram-positive bacteria by interfering with macromolecular synthesis, thereby inhibiting cell wall formation or protein synthesis .
Key points include:
The primary applications of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid include:
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent the primary causative agents of nosocomial infections globally. These pathogens "effectively escape" current antibiotics, accounting for most hospital-acquired infections in the United States. A critical therapeutic gap exists in treating biofilm-associated infections, with approximately 17 million new cases annually linked to biofilms, resulting in 550,000 fatalities and $94 billion in healthcare costs. Biofilms act as reservoirs for persistent cells and enhance antibiotic resistance through extracellular matrices, making Staphylococcus aureus responsible for 40–70% of catheter-related infections and 87% of bloodstream infections [3].
Methicillin-resistant Staphylococcus aureus has evolved into a "menacing pathogen" with variants including methicillin-sensitive Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, vancomycin-intermediate Staphylococcus aureus, and vancomycin-resistant Staphylococcus aureus. Alarmingly, methicillin-resistant Staphylococcus aureus fatalities surpass those of HIV in some settings, exacerbated by its colonization in 33% of the human population (with 2% carrying methicillin-resistant strains). Staphylococcus aureus infections can progress to bacteremia, pneumonia, or sepsis, with treatment failures often attributed to persister cells—dormant bacterial populations exhibiting multidrug tolerance. Similarly, vancomycin-resistant Enterococcus strains contribute significantly to antibiotic evasion in hospital environments [3].
Pyrazole derivatives provide a versatile chemical framework for antibiotic development due to their synthetic tunability and bioactive potential. Recent work demonstrates that strategic modifications enhance potency against resistant bacteria. Incorporating trifluoromethyl groups increases hydrophobicity and membrane permeability, while benzoic acid moieties improve solubility. Crucially, derivatives like 3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid (CAS: 955963-65-2, Molecular Formula: C~17~H~11~F~3~N~2~O~2~) exhibit targeted activity against Gram-positive pathogens. Structure-activity relationship studies reveal that halogen substitutions at specific positions amplify antibacterial effects, whereas polar groups (e.g., sulfonamides) abolish activity. This positions pyrazole-benzoic acid hybrids as promising candidates for overcoming resistance mechanisms [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: